N-cyclohexyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-cyclohexyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 510762-53-5
VCID: VC7366548
InChI: InChI=1S/C22H27N5O3/c1-14-7-6-10-27-19(14)25-20-17(22(27)29)13-16(18(23)26(20)11-12-30-2)21(28)24-15-8-4-3-5-9-15/h6-7,10,13,15,23H,3-5,8-9,11-12H2,1-2H3,(H,24,28)
SMILES: CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NC4CCCCC4
Molecular Formula: C22H27N5O3
Molecular Weight: 409.49

N-cyclohexyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.: 510762-53-5

Cat. No.: VC7366548

Molecular Formula: C22H27N5O3

Molecular Weight: 409.49

* For research use only. Not for human or veterinary use.

N-cyclohexyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide - 510762-53-5

Specification

CAS No. 510762-53-5
Molecular Formula C22H27N5O3
Molecular Weight 409.49
IUPAC Name N-cyclohexyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C22H27N5O3/c1-14-7-6-10-27-19(14)25-20-17(22(27)29)13-16(18(23)26(20)11-12-30-2)21(28)24-15-8-4-3-5-9-15/h6-7,10,13,15,23H,3-5,8-9,11-12H2,1-2H3,(H,24,28)
Standard InChI Key GSNZSGYCDXSNSL-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NC4CCCCC4

Introduction

The compound N-cyclohexyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic organic molecule with a unique tricyclic structure and diverse functional groups. It belongs to the class of triazatricyclo compounds, which are often explored for their biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its chemical properties, synthesis methods, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions:

  • Key Reagents:

    • Cyclohexylamine

    • Methoxyethylamine

    • Appropriate carbonyl precursors

  • Reaction Conditions:

    • Solvents: Dichloromethane (DCM), ethanol

    • Catalysts: Acidic or basic catalysts depending on the step

    • Temperature: Controlled to optimize yields

  • Steps:

    • Initial formation of the triazatricyclic core.

    • Sequential functionalization to introduce the imino and methoxyethyl groups.

    • Final coupling reactions to attach the cyclohexyl and carboxamide groups.

Applications in Medicinal Chemistry

This compound is under investigation for its potential biological activities due to its structural complexity and functional diversity:

  • Enzyme Inhibition:

    • Likely interacts with enzymes or receptors through its imino and carboxamide functionalities.

    • Potential applications in targeting specific enzymes in disease pathways.

  • Drug Design:

    • The tricyclic framework offers rigidity and specificity in molecular docking studies.

    • Could serve as a lead compound for designing derivatives with enhanced activity.

  • Antimicrobial Activity:

    • Similar compounds in the same chemical class have shown antimicrobial properties.

Analytical Characterization

To ensure purity and structural confirmation, the following techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR and 13C^{13}C NMR spectra confirm the presence of functional groups.

  • Mass Spectrometry (MS):

    • Used to verify molecular weight (409.5 g/mol).

  • Infrared Spectroscopy (IR):

    • Identifies characteristic bonds like C=O (carboxamide) and C=N (imino).

  • X-Ray Crystallography:

    • Provides detailed insights into the three-dimensional structure.

Mechanism of Action

  • The compound binds selectively to protein targets via hydrogen bonding and hydrophobic interactions.

  • The cyclohexyl group enhances lipophilicity, aiding membrane permeability.

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